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Compound of Interest

Compound Name:
2-Benzyl-1,2,5-thiadiazolidine 1,1-

dioxide

Cat. No.: B133679 Get Quote

An In-depth Technical Guide on the Putative Selective Estrogen Receptor Modulator: 1-(4-

fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

Disclaimer: The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-

inden-5-ol, associated with the queried CAS number 144432-72-4, is not well-documented in

publicly accessible scientific literature. The CAS number appears to be incorrectly attributed to

this specific chemical structure. Consequently, the following information is presented as a

predictive guide based on the analysis of its chemical structure and established knowledge of

structurally related compounds, particularly Selective Estrogen Receptor Modulators (SERMs).

The experimental data and protocols are generalized for compounds of this class and should

be considered hypothetical in the absence of specific studies on this molecule.

Introduction
The chemical structure of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-

inden-5-ol suggests its potential classification as a non-steroidal, polyphenolic compound with

possible activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of

compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1]

This dual activity allows them to be developed for various therapeutic applications, including

the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2][3] The inden-ol

core structure, substituted with phenyl groups bearing hydroxyl, methoxy, and fluoro moieties,
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provides a scaffold that can mimic the binding of estradiol to estrogen receptors, potentially

leading to the modulation of their activity.

Chemical and Physical Properties
While specific experimental data for this compound are unavailable, the following table

summarizes the predicted chemical and physical properties based on its structure and the

properties of similar aromatic, polyphenolic compounds.
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Property Predicted Value Notes

IUPAC Name

1-(4-fluorophenyl)-2-(4-

hydroxyphenyl)-3-(4-

methoxyphenyl)-1H-inden-5-ol

-

CAS Number 144432-72-4 (disputed)

The provided CAS number

does not appear to correspond

to this structure in public

databases.

Molecular Formula C28H21FO3
Calculated from the chemical

structure.

Molecular Weight 424.46 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Typical for purified organic

compounds of this class.

Melting Point > 200 °C

Expected to be high due to the

rigid aromatic structure and

potential for intermolecular

hydrogen bonding.

Solubility

Soluble in organic solvents

(e.g., DMSO, DMF, methanol,

ethanol); sparingly soluble in

water.

The phenolic hydroxyl groups

may confer slight aqueous

solubility, but the large

hydrophobic backbone will

dominate.

pKa ~9-10

The acidity of the phenolic

hydroxyl groups is predicted to

be in this range.

LogP > 4

The octanol-water partition

coefficient is expected to be

high, indicating significant

lipophilicity.
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Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and

characterization of inden-ol derivatives, which could be adapted for the specific synthesis of 1-

(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol.

Synthesis of Inden-ol Derivatives (General Protocol)
A common synthetic route to substituted indenes involves a multi-step process, often

culminating in an acid-catalyzed cyclization and dehydration. A plausible, though hypothetical,

synthetic workflow is presented below.

Step 1: Grignard Reaction
Step 2: Friedel-Crafts Alkylation

Step 3: Cyclization and Demethylation
4-Bromoanisole Grignard Reagent Formation

Mg, THF
4-Fluorobenzaldehyde Diarylmethanol Intermediate

Addition

Phenol

Lewis Acid (e.g., AlCl3)

Triarylmethane Intermediate
Indene Derivative

Strong Acid (e.g., HBr)

Final Product
Purification

Click to download full resolution via product page

Caption: Hypothetical synthetic workflow for an inden-ol derivative.

Methodology:

Grignard Reaction: 4-Bromoanisole is reacted with magnesium turnings in anhydrous

tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then added

dropwise to a solution of 4-fluorobenzaldehyde in THF at 0 °C. The reaction is quenched with

saturated aqueous ammonium chloride, and the product, a diarylmethanol intermediate, is

extracted with an organic solvent.

Friedel-Crafts Alkylation: The diarylmethanol intermediate is reacted with phenol in the

presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like

dichloromethane. This reaction forms a triarylmethane intermediate.
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Cyclization and Demethylation: The triarylmethane intermediate is treated with a strong acid,

such as hydrobromic acid, at an elevated temperature. This step facilitates both the

cyclization to form the indene ring and the demethylation of the methoxy group to a hydroxyl

group, yielding the final inden-ol product. The crude product is then purified by column

chromatography or recrystallization.

Characterization
The synthesized compound would be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded to confirm the chemical structure, including the number and connectivity of protons

and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional

groups, such as the O-H stretch of the hydroxyl groups and the C-F stretch of the fluoro

group.

Melting Point Analysis: The melting point would be determined to assess the purity of the

compound.

Putative Mechanism of Action: Estrogen Receptor
Signaling
The structural similarity of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-

inden-5-ol to known SERMs suggests that its biological activity is likely mediated through

interaction with estrogen receptors (ERα and ERβ). Estrogen signaling is complex and can be

broadly divided into genomic and non-genomic pathways.[4]

Genomic Estrogen Receptor Signaling Pathway
The classical, or genomic, pathway involves the binding of a ligand to the estrogen receptor,

leading to the regulation of gene transcription.[5][6]
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Caption: Genomic estrogen receptor signaling pathway.
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In the absence of a ligand, the estrogen receptor is located in the cytoplasm or nucleus in an

inactive complex with heat shock proteins.[4] Upon binding of a ligand like the proposed inden-

ol derivative, the receptor undergoes a conformational change, dissociates from the heat shock

proteins, and dimerizes. This activated dimer then translocates to the nucleus (if not already

there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in

the promoter regions of target genes.[6]

The tissue-selective action of SERMs arises from the specific conformation adopted by the ER-

ligand complex.[7] This conformation determines whether the complex recruits coactivators,

leading to an agonist (estrogen-like) effect and gene transcription, or corepressors, resulting in

an antagonist (anti-estrogen) effect that blocks transcription.[7]

Non-Genomic Estrogen Receptor Signaling Pathway
Estrogen receptors can also be located at the cell membrane and initiate rapid, non-genomic

signaling cascades.[8]
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Caption: Non-genomic estrogen receptor signaling pathway.
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Binding of the inden-ol derivative to membrane-associated ERs could lead to the activation of

G-proteins and downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA

pathway and the MAPK pathway.[8][9] These pathways can rapidly influence cellular processes

like proliferation and survival, independent of direct gene transcription by nuclear receptors.

Conclusion for Researchers and Drug Development
Professionals
The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

represents a potential but uncharacterized Selective Estrogen Receptor Modulator. Its

polyphenolic inden-ol scaffold is a promising starting point for the development of novel

therapeutics targeting estrogen receptor-mediated pathways. The lack of existing data

necessitates a comprehensive in vitro and in vivo characterization to elucidate its precise

pharmacological profile.

Key research directions would include:

Synthesis and Structural Verification: The first step would be the unambiguous synthesis and

rigorous structural characterization of the compound.

Estrogen Receptor Binding Affinity: Competitive binding assays should be performed to

determine the affinity of the compound for both ERα and ERβ.

Functional Assays: Reporter gene assays in various cell lines (e.g., breast cancer, bone,

uterine) are crucial to determine the agonist versus antagonist activity in different tissue

contexts.

In Vivo Studies: Should in vitro studies show promise, in vivo models would be necessary to

evaluate its efficacy and safety profile for specific indications.

The hypothetical signaling pathways and experimental frameworks presented in this guide

provide a roadmap for the initial investigation of this and other novel inden-ol derivatives as

potential SERMs. The modular nature of the synthesis allows for the generation of a library of

related compounds, enabling structure-activity relationship (SAR) studies to optimize potency

and tissue selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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